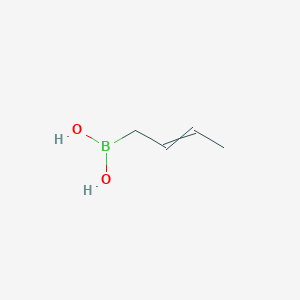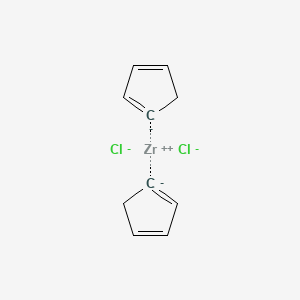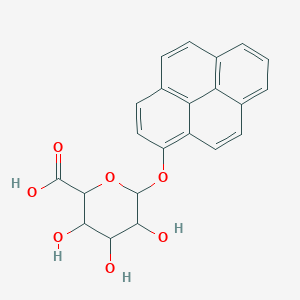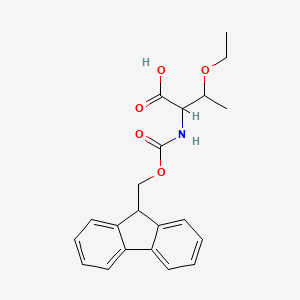
Crotylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-But-2-en-1-ylboronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. The (Z)-configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-But-2-en-1-ylboronic acid typically involves the hydroboration of but-2-yne followed by oxidation. One common method is the use of diborane (B2H6) or a borane-tetrahydrofuran complex (BH3-THF) to add across the triple bond of but-2-yne, forming a boron-containing intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield (Z)-But-2-en-1-ylboronic acid.
Industrial Production Methods: Industrial production of (Z)-But-2-en-1-ylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-But-2-en-1-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or aldehydes.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The boronic acid group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of a base.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Corresponding alcohols or aldehydes.
Reduction: Alkanes or other reduced products.
Substitution: Biaryl compounds or other substituted products.
Applications De Recherche Scientifique
Chemistry: (Z)-But-2-en-1-ylboronic acid is widely used in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Biology: In biological research, boronic acids are used as enzyme inhibitors. (Z)-But-2-en-1-ylboronic acid can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.
Medicine: Boronic acids, including (Z)-But-2-en-1-ylboronic acid, are explored for their potential in drug development. They can act as proteasome inhibitors, which are useful in treating certain cancers.
Industry: In the industrial sector, (Z)-But-2-en-1-ylboronic acid is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its ability to form stable complexes with diols makes it useful in the development of sensors and separation technologies.
Mécanisme D'action
The mechanism of action of (Z)-But-2-en-1-ylboronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. In enzyme inhibition, the boronic acid group interacts with active site residues, such as serine or threonine, forming a tetrahedral boronate complex. This interaction disrupts the enzyme’s normal function, leading to inhibition.
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Comparison: Compared to other boronic acids, (Z)-But-2-en-1-ylboronic acid has a unique (Z)-configuration, which can influence its reactivity and interactions. This configuration can lead to different stereochemical outcomes in reactions, making it valuable in stereoselective synthesis. Additionally, its ability to form stable complexes with diols distinguishes it from other boronic acids, enhancing its utility in sensing and separation applications.
Propriétés
IUPAC Name |
but-2-enylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BO2/c1-2-3-4-5(6)7/h2-3,6-7H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSKGWZJVNAIOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC=CC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidin-2-one](/img/structure/B13402367.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)

![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)


